(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate

Chiral building block Enantiomeric purity Stereochemical assignment

(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate (CAS 335280-33-6; molecular formula C₁₁H₁₉ClN₂O₃; MW 262.73 g/mol) is a single-enantiomer pyrrolidine derivative bearing a Boc-protected secondary amine at N-1 and a chloroacetamido moiety at the 3-(S) position. Its IUPAC name is tert-butyl (3S)-3-[(2-chloroacetyl)amino]pyrrolidine-1-carboxylate, and its stereochemistry is defined by a single chiral center with the (S)-absolute configuration, assigned via synthesis from L-aspartic acid.

Molecular Formula C11H19ClN2O3
Molecular Weight 262.73
CAS No. 335280-33-6
Cat. No. B2901654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate
CAS335280-33-6
Molecular FormulaC11H19ClN2O3
Molecular Weight262.73
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)NC(=O)CCl
InChIInChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7H2,1-3H3,(H,13,15)/t8-/m0/s1
InChIKeyYNQPVKUFUAKAJC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate (CAS 335280-33-6): A Chiral Pyrrolidine Building Block for PROTAC and Covalent Inhibitor Synthesis


(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate (CAS 335280-33-6; molecular formula C₁₁H₁₉ClN₂O₃; MW 262.73 g/mol) is a single-enantiomer pyrrolidine derivative bearing a Boc-protected secondary amine at N-1 and a chloroacetamido moiety at the 3-(S) position [1]. Its IUPAC name is tert-butyl (3S)-3-[(2-chloroacetyl)amino]pyrrolidine-1-carboxylate, and its stereochemistry is defined by a single chiral center with the (S)-absolute configuration, assigned via synthesis from L-aspartic acid [2]. The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for building proteolysis-targeting chimeras (PROTACs), peptidomimetics, and covalent inhibitors where the chloroacetamide group provides a reactive handle for cysteine targeting or further derivatization [3].

Why Generic Substitution Fails for (S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate (CAS 335280-33-6): Chirality, Protecting Group, and Positional Specificity


Generic substitution with the racemic mixture (CAS 865432-10-6) or the (R)-enantiomer (CAS 1353998-17-0) is not equivalent for this compound because stereochemistry directly dictates the three-dimensional architecture of downstream products in chiral drug synthesis [1]. The (S)-enantiomer is derived from L-aspartic acid and integrates into stereodefined pharmacophores for PROTACs and peptidomimetics, where inversion or racemization would yield diastereomeric products with potentially divergent biological activity [2]. Furthermore, the Boc protecting group at N-1 enables orthogonal deprotection under mild acidic conditions (TFA or HCl/dioxane), a strategy incompatible with Cbz-protected analogs (e.g., CAS 1354001-37-8) that require hydrogenolysis and may reduce functional group tolerance in multi-step sequences [3].

Quantitative Evidence Guide: Differentiating (S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate (CAS 335280-33-6) from Its Closest Analogs


Chiral Identity: (S)-Enantiomer (CAS 335280-33-6) vs (R)-Enantiomer (CAS 1353998-17-0) vs Racemic Mixture (CAS 865432-10-6)

The (S)-enantiomer (CAS 335280-33-6) possesses a defined atom stereocenter count of 1 with the (S)-absolute configuration, as confirmed by its standardized InChI stereochemical descriptor (/t8-/m0/s1) and SMILES notation (CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)CCl) [1]. The (R)-enantiomer (CAS 1353998-17-0) carries the opposite configuration (SMILES: O=C(N1C[C@H](NC(CCl)=O)CC1)OC(C)(C)C), while the racemic mixture (CAS 865432-10-6) has no defined stereochemistry . The (S)-enantiomer is synthesized from L-aspartic acid as the chiral pool starting material, ensuring configurational fidelity [2].

Chiral building block Enantiomeric purity Stereochemical assignment

Synthetic Accessibility: Reported Yield of 71.5% for (S)-Enantiomer via Chloroacetylation of (S)-N-Boc-3-aminopyrrolidine

A documented synthesis of CAS 335280-33-6 achieves a 71.5% yield through acylation of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate with chloroacetyl chloride using triethylamine (TEA) as base in dichloromethane (DCM) at 20°C for 1 hour . This yield provides a benchmark for procurement-grade synthesis against the analogous piperazine derivative (tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate), which achieved an 85.1% yield under identical conditions .

Synthesis optimization Reaction yield Process chemistry

Protecting Group Orthogonality: Boc (CAS 335280-33-6) vs Cbz (CAS 1354001-37-8) for Sequential Deprotection Strategies

The Boc protecting group on CAS 335280-33-6 is cleavable under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane at room temperature), leaving the chloroacetamide moiety intact and enabling subsequent functionalization at the liberated pyrrolidine nitrogen [1]. In contrast, the Cbz-protected analog ((S)-benzyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate, CAS 1354001-37-8) requires hydrogenolysis (H₂, Pd/C) or strong acidic conditions (HBr/AcOH) for deprotection, which can compromise the chloroacetamide group and reduce compatibility with reduction-sensitive functional groups [2].

Protecting group strategy Orthogonal deprotection Peptide synthesis

Positional Specificity: 3-Chloroacetamido (CAS 335280-33-6) vs 2-Chloroacetyl (CAS 848819-60-3) Regioisomers

CAS 335280-33-6 bears the chloroacetamido group at the pyrrolidine 3-position via an amide linkage (NH-CO-CH₂Cl), placing the reactive electrophile at a defined distance and orientation from the Boc-protected ring nitrogen [1]. The positional isomer 1-Boc-2-(2'-chloroacetyl)-pyrrolidine (CAS 848819-60-3) substitutes directly at the 2-position with a ketone linkage (CO-CH₂Cl), resulting in a different exit vector geometry, altered conformational flexibility, and distinct reactivity (ketone vs. amide) . The 3-amido configuration of CAS 335280-33-6 provides an extended linker trajectory favored in PROTAC designs where the attachment point geometry influences ternary complex formation [2].

Regiochemistry Pyrrolidine substitution Scaffold geometry

Computed Physicochemical Profile: Lipophilicity and Polar Surface Area as Selection Filters

CAS 335280-33-6 has a computed XLogP3 of 1.2 and a topological polar surface area (TPSA) of 58.6 Ų, placing it within favorable physicochemical space for intermediate building blocks used in drug discovery [1]. By comparison, the deprotected free amine analog ((S)-N-(pyrrolidin-3-yl)-2-chloroacetamide, after Boc removal) would have a lower logP and higher TPSA, while the Cbz analog (CAS 1354001-37-8) has higher lipophilicity (estimated XLogP ~2.5-3.0) and larger TPSA (~67.9 Ų) due to the additional benzyl carbamate . The Boc group confers sufficient lipophilicity for organic-phase handling while maintaining aqueous compatibility for aqueous workup procedures .

Physicochemical properties LogP Polar surface area

Purity Specification Range: Procurement-Grade Differentiation (95% to 99% HPLC)

CAS 335280-33-6 is commercially available across a spectrum of purity grades: 95% (AKSci, Beyotime, Chemenu), 98% (Leyan, MolCore), and 99% (Gansu Hanrui, certified by HPLC) . The 99% HPLC pharmaceutical-grade material is specified in bulk packaging (up to 1 kg) for industrial applications, while 95-98% grades are suited for research-scale synthesis . The (R)-enantiomer (CAS 1353998-17-0) is typically listed at 95-98% purity with fewer vendors and smaller available quantities (100 mg to 1 g), reflecting lower market demand and more limited commercial availability .

Purity specification Quality control Procurement

Best Application Scenarios for (S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate (CAS 335280-33-6): Where the (S)-Boc-Chloroacetamide Building Block Delivers Definitive Value


PROTAC Linker Synthesis Requiring Defined (S)-Stereochemistry

In PROTAC development, the (S)-configured pyrrolidine scaffold of CAS 335280-33-6 provides a rigid, stereodefined linker module that controls the spatial orientation between the E3 ligase ligand and the target protein binder [1]. The chloroacetamide moiety serves as a reactive handle for cysteine conjugation or further elongation via nucleophilic displacement, while the Boc group allows orthogonal deprotection to expose the pyrrolidine nitrogen for subsequent coupling [2]. Using the (R)-enantiomer (CAS 1353998-17-0) or racemic mixture (CAS 865432-10-6) would introduce stereochemical heterogeneity into the final PROTAC construct, confounding structure-activity relationship (SAR) interpretation and potentially reducing degradation efficiency [1].

Covalent Inhibitor Warhead Installation with Preserved Amine for Downstream Conjugation

The chloroacetamide group of CAS 335280-33-6 functions as a cysteine-targeting covalent warhead (electrophilic α-chloroacetamide) that can be incorporated into inhibitor scaffolds [3]. The Boc-protected pyrrolidine nitrogen remains available for late-stage diversification after warhead installation—a strategy incompatible with Cbz-protected analogs that require harsher deprotection conditions [4]. The moderate logP (1.2) facilitates purification by standard silica gel chromatography, and the 71.5% benchmark yield for the acylation step allows researchers to plan multi-gram synthetic campaigns with predictable material throughput .

Peptidomimetic Scaffold Construction Requiring Chiral Pool Integrity

Derived from L-aspartic acid as the chiral pool starting material, CAS 335280-33-6 retains the (S)-configuration at the pyrrolidine 3-position, making it suitable for incorporation into peptidomimetics where stereochemistry directly impacts target binding [5]. The Boc group provides transient protection that can be removed without racemization, and the secondary amide NH of the chloroacetamido group contributes an additional hydrogen bond donor (HBD count = 1) for molecular recognition [6]. The 99% HPLC purity grade, available in kilogram quantities, supports scale-up from discovery to preclinical development without a change in sourcing strategy .

Multi-Step Library Synthesis with Orthogonal Protection Requirements

For medicinal chemistry libraries requiring iterative functionalization, the Boc group of CAS 335280-33-6 can be selectively removed under acidic conditions (TFA/DCM) while the chloroacetamide remains intact, enabling sequential modification of the pyrrolidine nitrogen followed by the chloroacetyl electrophile [4]. This orthogonal reactivity contrasts with single-protection-group analogs (e.g., N-acetyl or N-benzyl pyrrolidines) that lack a second site for controlled derivatization, and with Cbz-protected congeners whose deprotection conditions (hydrogenolysis) may reduce the C-Cl bond or other sensitive functional groups present in the molecule [7].

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